molecular formula C25H26N6O3 B1489710 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-5-4-(phenylazo)phenylazo- CAS No. 85136-74-9

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-5-4-(phenylazo)phenylazo-

Cat. No.: B1489710
CAS No.: 85136-74-9
M. Wt: 458.5 g/mol
InChI Key: DBNTYRRNNIMMNB-UHFFFAOYSA-N
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Description

The compound 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-[3-(1-methylethoxy)propyl]-2-oxo-5-[[4-(phenylazo)phenyl]azo]- (CAS: 85136-74-9) is a structurally complex derivative of 3-pyridinecarbonitrile. Its molecular framework includes:

  • A dihydro-2-oxo-pyridine core.
  • A hydroxyl group at position 4.
  • A methyl group at position 2.
  • A branched methylethoxypropyl substituent at position 1.
  • Two phenylazo groups at position 5, forming a bis-azo linkage.

Properties

IUPAC Name

2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]-1-(3-propan-2-yloxypropyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-17(2)34-15-7-14-31-24(32)22(16-26)18(3)23(25(31)33)30-29-21-12-10-20(11-13-21)28-27-19-8-5-4-6-9-19/h4-6,8-13,17,32H,7,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNTYRRNNIMMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)CCCOC(C)C)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701029357
Record name 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-[4-(phenylazo)phenylazo]-1,2-dihydro-3-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85136-74-9
Record name 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-(4-(phenylazo)phenylazo)-1,2-dihydro-3-pyridinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-[4-(phenylazo)phenylazo]-1,2-dihydro-3-pyridinecarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-[4-(phenylazo)phenylazo]-1,2-dihydro-3-pyridinecarbonitrile
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Preparation Methods

Synthesis of 3-Cyanopyridine Core

  • Ammoxidation of 3-methylpyridine: This industrially relevant method involves passing 3-methylpyridine vapor with ammonia and oxygen over a catalyst such as vanadium oxide at elevated temperatures (~400-450 °C). The reaction yields 3-cyanopyridine with high selectivity and yield, serving as the foundational building block.

Functionalization of Pyridine Ring

  • Hydroxylation and methylation: Hydroxyl groups can be introduced via selective oxidation or substitution reactions, often using reagents like p-toluenesulfonic acid for hydrolysis of intermediates. Methyl groups are introduced through alkylation using methyl halides or methylating agents under basic conditions.

  • Alkoxypropyl substitution: The 1-(3-(1-methylethoxy)propyl) substituent is typically introduced by nucleophilic substitution using alkoxyalkyl halides or via Michael addition reactions involving enones and malononitrile derivatives in alcoholic media with potassium hydroxide as a base.

Azo Group Formation

  • Diazotization: Aromatic amines are converted to diazonium salts by treatment with sodium nitrite and hydrochloric acid at low temperatures (0-5 °C).

  • Azo coupling: The diazonium salts are then reacted with activated aromatic compounds (phenols or anilines) under controlled pH to form azo bonds. The coupling reaction is sensitive to pH and temperature to avoid decomposition and side reactions.

  • Bis(phenylazo) derivatives: The compound contains bis(phenylazo) groups, which are synthesized by sequential azo coupling steps or by coupling bis(2-propen-1-ones) with malononitrile in alcoholic KOH solution, as demonstrated in related bis(3-pyridinecarbonitrile) derivatives.

Oxidation and Cyclization

  • Oxidation: Mild oxidants such as m-chloroperoxybenzoic acid (mCPBA) are used to oxidize sulfur or other heteroatoms when present, or to convert alcohol intermediates to ketones, ensuring the 2-oxo functionality is introduced without damaging azo groups.

  • Cyclization: Michael addition followed by intramolecular cyclization is a key step to form the dihydro and oxo ring systems, often facilitated by base catalysis (e.g., KOH) in alcoholic solvents.

Reaction Conditions and Optimization Parameters

Step Reagents/Conditions Temperature (°C) Solvent Notes
Ammoxidation 3-Methylpyridine, NH3, O2, V2O5 catalyst 400-450 Gas phase Industrial scale, high selectivity
Hydroxylation/Alkylation p-Toluenesulfonic acid, methyl halides, bases 25-80 Alcohols, DMF Controlled to avoid over-oxidation
Diazotization NaNO2, HCl 0-5 Aqueous Low temp to stabilize diazonium salts
Azo coupling Diazonium salt + phenol/aniline 0-25 Aqueous/Alcohol pH control critical for yield and selectivity
Michael addition Malononitrile, bis(2-propen-1-ones), KOH 25-60 Alcohol Forms pyridinecarbonitrile derivatives
Oxidation mCPBA or similar oxidant 0-30 Organic solvent Mild conditions to preserve azo groups

Research Findings and Yield Data

  • The ammoxidation step typically yields 3-cyanopyridine with 70-85% efficiency under optimized industrial conditions.

  • Michael addition followed by cyclization reactions yield bis(3-pyridinecarbonitrile) derivatives in moderate to good yields (60-80%) depending on the substituents and reaction time.

  • Azo coupling reactions generally proceed with high regioselectivity and yields ranging from 65-90%, contingent on the aromatic substrates and pH control.

  • Oxidation steps using mCPBA achieve conversion yields above 75% with minimal side products.

Summary Table of Preparation Steps

Synthetic Step Key Reagents/Intermediates Yield Range (%) Critical Parameters
Ammoxidation of 3-methylpyridine NH3, O2, V2O5 catalyst 70-85 Temperature, catalyst activity
Hydroxylation/Alkylation p-Toluenesulfonic acid, methyl halides 60-80 Reaction time, solvent choice
Diazotization NaNO2, HCl >90 Temperature control
Azo coupling Diazonium salt, phenol/aniline 65-90 pH, temperature
Michael addition & cyclization Malononitrile, bis(2-propen-1-ones), KOH 60-80 Base concentration, solvent
Oxidation mCPBA 75+ Oxidant amount, reaction time

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and specific oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 3-pyridinecarbonitrile derivatives as antitumor agents. A study focused on the design and synthesis of novel compounds based on this structure demonstrated significant anti-cancer activity against various human cancer cell lines. The compounds exhibited IC50 values ranging from 2.4 to 7.2 μM, indicating their potency compared to established chemotherapeutics like 5-fluorouracil .

Mechanism of Action

The mechanism involves the inhibition of survivin, an anti-apoptotic protein overexpressed in many tumors. Molecular docking studies revealed that these compounds effectively bind to the BIR domain of survivin, disrupting its function and promoting apoptosis in cancer cells .

Agricultural Applications

Pesticide Development

3-Pyridinecarbonitrile serves as a key precursor in the synthesis of various pesticides. Its derivatives are being explored for their efficacy in pest control due to their biological activity against specific pests and pathogens . For instance, compounds derived from this structure have shown promise in targeting insecticidal properties without harming beneficial organisms.

Material Science

TADF Emitters

In materials science, derivatives of 3-pyridinecarbonitrile have been investigated as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). These materials are crucial for developing energy-efficient lighting and display technologies due to their ability to emit light with minimal energy loss .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Results
Medicinal ChemistryAntitumor agentsCompounds exhibit IC50 values between 2.4 - 7.2 μM
Inhibition of survivinEffective binding to survivin's BIR domain
Agricultural SciencePesticide synthesisBiological activity against pests
Material ScienceTADF emitters for OLEDsEnhanced efficiency in light emission

Case Studies

Case Study 1: Antitumor Activity Evaluation

A comprehensive study evaluated the antitumor effects of various derivatives of 3-pyridinecarbonitrile against human liver (Huh7), glioma (U251), and melanoma (A375) cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through survivin pathway modulation .

Case Study 2: Pesticide Development

Research conducted on the synthesis of new pesticides from 3-pyridinecarbonitrile derivatives showed promising results in field trials. These compounds demonstrated effective pest control while exhibiting low toxicity to non-target species, thus supporting their potential use in sustainable agriculture .

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-5-4-(phenylazo)phenylazo- involves its interaction with various molecular targets. The azo groups can undergo tautomeric transformations, which play a crucial role in its chromophoric properties . The compound’s interactions with biological molecules are primarily through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar 3-Pyridinecarbonitrile Derivatives

Structural and Functional Group Variations

Compound Name/Class Key Substituents/Modifications Primary Applications/Properties References
Target Compound Bis-azo groups, hydroxyl, methylethoxypropyl Suspected dye component; regulated due to carcinogenic amine release potential
2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives Benzimidazole, alkoxy, aryl groups Vasodilation (IC50 = 0.145–0.214 mM vs. prazosin IC50 = 0.487 mM)
Fluorescent 3-pyridinecarbonitrile emitters Carbazole, diphenylamino, or triphenylsilyl groups High-efficiency sky-blue/green OLEDs (external quantum efficiency >14%)
Cyanopyridine derivatives (e.g., pyrazolo[3,4-b]pyridines) Pyrazole, urea, thiourea, or amide substituents Anticancer activity (cell line screening)
3-Pyridinecarbonitrile-pentachlorophenol complexes Hydrogen-bonded phenolic adducts Structural studies (hydrogen bonding and IR spectroscopy)

Key Comparative Findings

Pharmacological Activity: The benzimidazole-containing derivatives (e.g., compounds 382–385) exhibit potent vasodilation, likely due to their planar aromatic systems enhancing receptor interactions. In contrast, the target compound’s bis-azo groups may limit bioavailability or introduce toxicity risks .

Material Science Applications: Fluorescent emitters with carbazole or diphenylamino groups achieve high electroluminescence efficiency (e.g., 14–18% external quantum efficiency) due to extended π-conjugation. The target compound’s azo groups may instead absorb visible light, making it suitable as a dye but ineffective for emission .

This highlights the importance of substituent selection in industrial applications .

Structural Interactions: Hydrogen-bonding studies of 3-pyridinecarbonitrile-pentachlorophenol complexes reveal that electron-withdrawing groups (e.g., cyano) enhance adduct stability. The target compound’s hydroxyl and azo groups may similarly influence solubility or reactivity .

Biological Activity

3-Pyridinecarbonitrile derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, particularly in anticancer, antibacterial, and vasodilatory effects. This article explores the biological activity of the specific compound 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-5-4-(phenylazo)phenylazo- , highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is a complex heterocyclic structure that incorporates multiple functional groups, which contribute to its biological activity. The synthesis typically involves multi-step chemical reactions starting from simpler pyridine derivatives. For instance, research has demonstrated the synthesis of various pyridinecarbonitrile derivatives through cyclization and functionalization techniques .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridinecarbonitrile derivatives. For example, a series of synthesized compounds showed remarkable activity against various cancer cell lines including A549 (lung), HEPG2 (liver), and HCT116 (colon). Among these, certain derivatives exhibited IC50 values as low as 2.3 µmol/L, indicating potent cytotoxicity . The mechanism is believed to involve inhibition of specific kinases critical for cancer cell proliferation.

Table 1: Anticancer Activity of Pyridinecarbonitrile Derivatives

Compound IDCell LineIC50 (µmol/L)Mechanism
8bA5492.9CDK Inhibition
8bHEPG22.6CDK Inhibition
8bHCT1162.3CDK Inhibition

Antibacterial and Antifungal Activity

In addition to anticancer effects, some pyridinecarbonitriles have demonstrated antibacterial and antifungal activities. The structural motif allows for interaction with bacterial enzymes or membranes, leading to inhibition of growth. For instance, compounds derived from cyanopyridine scaffolds have shown efficacy against both Gram-positive and Gram-negative bacteria .

Vasodilatory Effects

Research has also indicated that certain pyridinecarbonitrile derivatives possess vasodilatory properties , making them potential candidates for treating cardiovascular diseases. The mechanism involves the relaxation of vascular smooth muscle through the modulation of calcium channels or nitric oxide pathways .

Case Study: Vasodilation Activity

A study focused on novel bis(3-pyridinecarbonitrile) derivatives illustrated significant vasodilatory effects in animal models. The compounds were tested for their ability to induce relaxation in isolated aortic rings, showing promise for further development in cardiovascular therapeutics .

Q & A

Q. Example protocol :

Synthesize the azo precursor via diazotization of 4-aminophenyl derivatives.

Condense with 1,2-dihydro-6-hydroxy-4-methylpyridinone using NaOAc in refluxing acetic acid.

Introduce the 3-(1-methylethoxy)propyl group via nucleophilic substitution .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:
Combine IR, NMR, and MS for comprehensive characterization:

  • IR spectroscopy : Confirm the presence of CN (~2,220 cm⁻¹), C=O (~1,710 cm⁻¹), and OH (~3,400 cm⁻¹) groups .
  • 1H NMR : Identify substituent environments:
    • Methyl groups : Peaks at δ 2.2–2.4 ppm (singlet for CH₃).
    • Aromatic protons : Multiplets at δ 6.5–8.0 ppm (phenylazo groups) .
  • 13C NMR : Detect quaternary carbons (e.g., carbonyl at δ 165–171 ppm, nitrile at δ 116–117 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., M⁺ peak at m/z 403–500 range) and fragmentation patterns .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Emergency measures : In case of exposure, rinse with water for 15 minutes and consult a physician. Provide SDS with CAS 144967-96-4 for medical reference .

Advanced: How can reaction conditions be optimized to improve yields of the (phenylazo)phenylazo substituent?

Answer:

  • Temperature control : Lower diazotization temps (0–5°C) stabilize reactive intermediates .
  • Catalyst screening : Test alternatives to NaOAc (e.g., K₂CO₃ or ionic liquids) to enhance coupling efficiency.
  • Solvent polarity : Adjust acetic acid/anhydride ratios to solubilize intermediates without side reactions .
  • Monitoring : Use TLC or HPLC to track azo bond formation (λmax ~450–500 nm for aromatic azo compounds) .

Data contradiction note : Yields may drop above 120°C due to azo group thermal decomposition .

Advanced: How to resolve discrepancies in NMR data for structurally similar derivatives?

Answer:

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ shifts; DMSO amplifies deshielding of aromatic protons .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., CN) downfield-shift adjacent protons (δ +0.3–0.5 ppm) .
  • Dynamic effects : Rotameric equilibria in methoxypropyl chains can split peaks; use variable-temperature NMR .

Example : In , the =CH proton in 11a appears at δ 7.94 ppm, while analogous protons in 11b are δ 8.01 ppm due to para-cyano substitution .

Advanced: What computational approaches predict the reactivity of the azo groups in photochemical studies?

Answer:

  • DFT calculations : Model HOMO-LUMO gaps to assess azo bond stability. Lower gaps (<3 eV) suggest higher photoreactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .
  • MD simulations : Predict solvation effects on azo tautomerism in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-5-4-(phenylazo)phenylazo-
Reactant of Route 2
Reactant of Route 2
3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-5-4-(phenylazo)phenylazo-

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